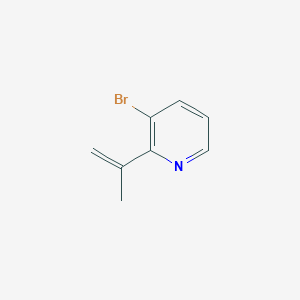
3-Bromo-2-(prop-1-EN-2-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(prop-1-EN-2-YL)pyridine is a brominated pyridine derivative. Pyridine derivatives are significant in organic chemistry due to their utility in various chemical reactions and as building blocks for more complex molecules. The presence of a bromine atom and a propenyl group in the compound suggests potential reactivity and applications in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(prop-1-EN-2-YL)pyridine can be achieved through various methods. One common approach involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . Another method includes copper-mediated aerobic oxidative coupling to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(prop-1-EN-2-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form imidazopyridines, which can be further transformed into other skeletons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Iodine (I2): and tert-Butyl hydroperoxide (TBHP) for C–C bond cleavage and cyclization reactions.
Copper catalysts: for aerobic oxidative coupling reactions.
Major Products Formed
Major products formed from these reactions include:
N-(pyridin-2-yl)amides: Formed via C–C bond cleavage promoted by I2 and TBHP.
3-bromoimidazopyridines: Formed via one-pot tandem cyclization/bromination.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(prop-1-EN-2-YL)pyridine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and therapeutic applications.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(prop-1-EN-2-YL)pyridine involves its interaction with molecular targets and pathways in biological systems. The compound’s bromine atom and propenyl group contribute to its reactivity and ability to form various chemical bonds. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(prop-1-en-2-yl)pyridine: Another brominated pyridine derivative with similar reactivity and applications.
Thiazolo[4,5-b]pyridines: Pyridine-based heterocyclic derivatives with significant pharmacological effects and therapeutic applications.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H8BrN |
|---|---|
Molekulargewicht |
198.06 g/mol |
IUPAC-Name |
3-bromo-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-6(2)8-7(9)4-3-5-10-8/h3-5H,1H2,2H3 |
InChI-Schlüssel |
QBNGCHDVAZRFGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=C(C=CC=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















